

# PCB 193: Structural Architecture, Synthesis, and Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2,3,3',4',5,5',6- Heptachlorobiphenyl
CAS No.:	69782-91-8
Cat. No.:	B1596461

[Get Quote](#)

IUPAC Designation: **2,3,3',4',5,5',6-Heptachlorobiphenyl** Ballschmitter & Zell (BZ) Number: 193 CAS Registry Number: 69782-91-8

## Executive Summary

PCB 193 is a heptachlorinated biphenyl congener characterized by a specific "di-ortho" substitution pattern. Unlike the toxicologically notorious "dioxin-like" (coplanar) PCBs, PCB 193 exhibits a twisted biphenyl conformation due to steric hindrance at the 2,6-positions. This structural constraint drastically alters its interaction with the Aryl Hydrocarbon Receptor (AhR), shifting its toxicological mode of action from CYP1A induction to Phenobarbital-type (CYP2B/3A) induction and potential neurotoxicity. This guide provides a validated synthetic route, precise structural data, and analytical parameters for its quantification.

## Structural Characterization & Stereochemistry Nomenclature and Numbering

The IUPAC name **2,3,3',4',5,5',6-Heptachlorobiphenyl** indicates the following substitution pattern:

- Ring A (Phenyl 1): Chlorines at positions 2, 3, 5, and 6. (Hydrogen at position 4).[1][2][3]
- Ring B (Phenyl 2): Chlorines at positions 3', 4', and 5'. (Hydrogens at positions 2' and 6').[4]

## Chirality and Symmetry

A critical distinction in PCB stereochemistry is the potential for atropisomerism.

- Analysis: Although PCB 193 possesses significant steric bulk at the ortho positions (2,6-dichloro), it is achiral.
- Reasoning: Both phenyl rings possess an internal plane of symmetry perpendicular to the ring plane. Ring A (2,3,5,6-substituted) has a  
  
axis passing through C1-C4. Ring B (3,4,5-substituted) has a  
  
axis passing through C1'-C4'. Consequently, the molecule possesses a plane of symmetry, making it superimposable on its mirror image. It does not exist as enantiomeric pairs.

## 3D Conformation

The presence of two ortho chlorines (2, 6) on Ring A forces the biphenyl bond to twist, preventing the two rings from becoming coplanar.

- Dihedral Angle: Approximately 70–90° in solution.
- Energy Barrier: High enough to prevent coplanarity (essential for dioxin-like toxicity) but insufficient to lock the conformation against rotation at high temperatures.

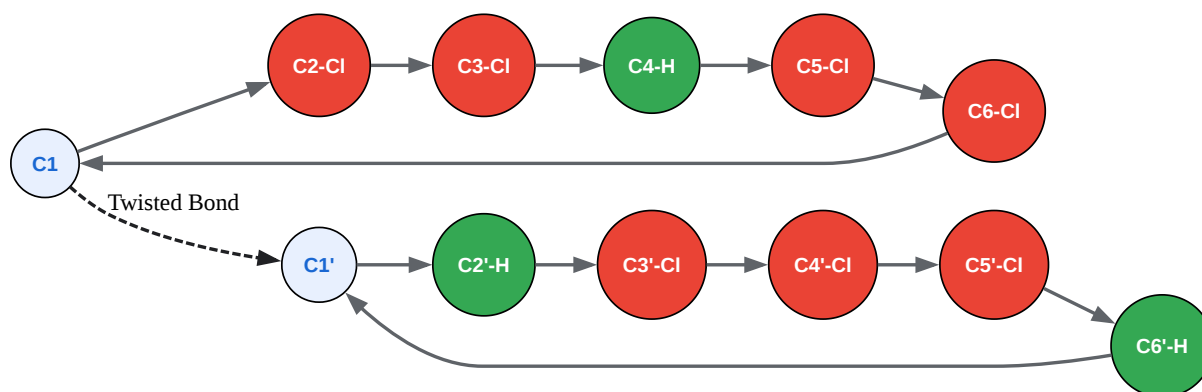


Figure 1: Structural Connectivity of PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl)

[Click to download full resolution via product page](#)

[2][5]

## Physicochemical Profile

Property	Value / Range	Notes
Molecular Formula	C <sub>12</sub> H <sub>3</sub> Cl <sub>7</sub>	
Molecular Weight	395.32 g/mol	Based on <sup>35</sup> Cl/ <sup>37</sup> Cl natural abundance
Log K <sub>ow</sub>	7.2 – 7.5	High lipophilicity; bioaccumulative
Vapor Pressure	~1.5 × 10 <sup>-5</sup> Pa (25°C)	Estimated; semi-volatile
Water Solubility	< 1.0 µg/L	Extremely hydrophobic
Physical State	White Crystalline Solid	Standard condition

## Synthetic Methodology: Suzuki-Miyaura Coupling

For research applications requiring high-purity standards (e.g., for toxicology or mass spec calibration), the following self-validating synthesis protocol is recommended. This route avoids the ambiguity of Cadogan coupling and provides regio-isomerically pure product.

## Retrosynthetic Analysis

- Fragment A: 1-Iodo-2,3,5,6-tetrachlorobenzene (Electrophile)
- Fragment B: 3,4,5-Trichlorophenylboronic acid (Nucleophile)

## Protocol Steps

- Reagent Prep: Dissolve 1.0 eq of 1-iodo-2,3,5,6-tetrachlorobenzene and 1.2 eq of 3,4,5-trichlorophenylboronic acid in Toluene:Ethanol (4:1 v/v).
- Degassing: Sparge the solution with Argon for 20 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.
- Catalyst Addition: Add 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0)).
- Base Activation: Add 2.0 eq of aqueous Na<sub>2</sub>CO<sub>3</sub> (2M).
- Reflux: Heat to 90°C for 12–16 hours under Argon atmosphere.
- Workup: Cool to RT. Dilute with diethyl ether. Wash with water (3x) and brine (1x). Dry organic layer over anhydrous MgSO<sub>4</sub>.
- Purification: Flash column chromatography on Silica Gel.
  - Mobile Phase: 100% Hexanes (PCBs elute rapidly; impurities are more polar).
- Validation (NMR):
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>, 500 MHz): Expect two singlets.
    - ~7.80 ppm (1H, s, H-4 on Ring A).
    - ~7.50 ppm (2H, s, H-2',6' on Ring B).

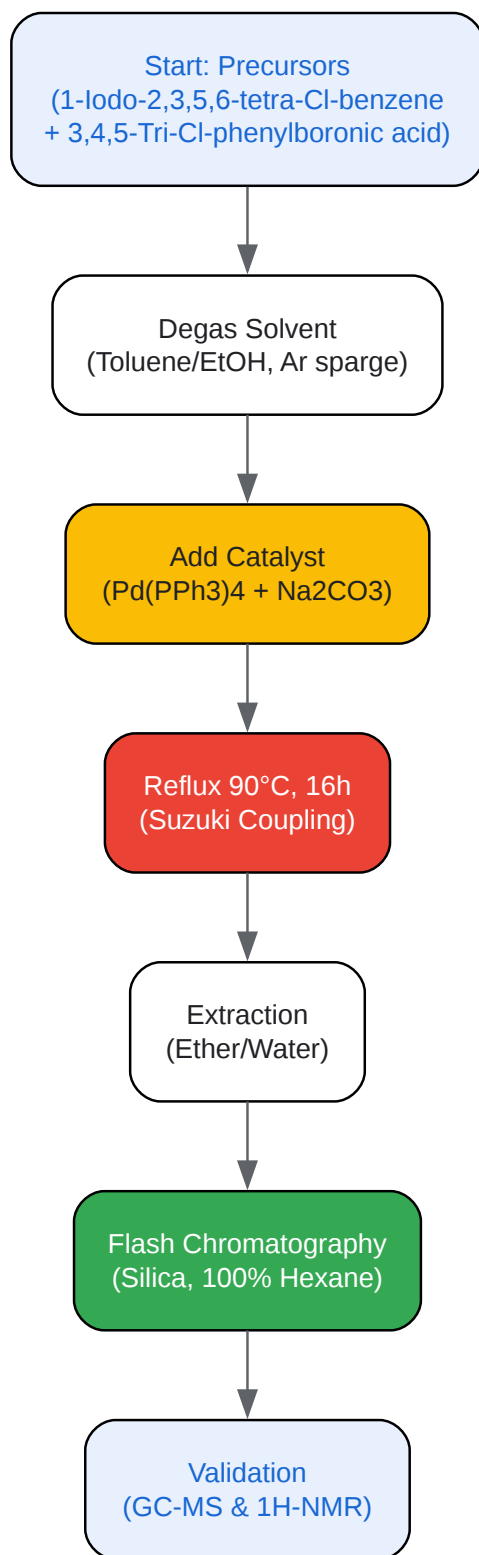


Figure 2: Validated Synthesis Workflow for PCB 193

[Click to download full resolution via product page](#)

## Analytical Quantification (GC-MS/IDMS)

To distinguish PCB 193 from co-eluting congeners (e.g., PCB 191, 190), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.

### Instrument Parameters

- Column: Phenomenex Zebron ZB-5MS or Agilent DB-5MS (30m × 0.25mm × 0.25µm).
  - Note: A 5% phenyl phase is standard. For difficult separations from PCB 191, a specialized PCB column (e.g., HT8-PCB) may be required.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Injector: Splitless, 280°C.
- Transfer Line: 300°C.

### Mass Spectrometry (SIM Mode)

Monitor the molecular ion cluster for Hepta-chlorobiphenyls.

Analyte	Primary Ion (m/z)	Secondary Ion (m/z)	Confirmation Ion (m/z)
Native PCB 193	393.8	395.8	391.8
<sup>13</sup> C <sub>12</sub> -PCB 193 (IS)	405.9	407.9	403.9

- Quantification Logic: Calculate Response Factor (RF) using the <sup>13</sup>C-labeled internal standard.

## Toxicological Mechanisms[6]

PCB 193 is a Di-ortho substituted congener. This structural feature dictates its biological activity, distinguishing it from the "dioxin-like" mono-ortho and non-ortho PCBs.

## AhR vs. CAR/PXR Pathways

- AhR (Aryl Hydrocarbon Receptor): PCB 193 has negligible affinity for the AhR. The steric hindrance of the 2,6-chlorines prevents the planar conformation required to fit into the AhR ligand binding pocket. Therefore, it does not significantly induce CYP1A1 (EROD activity).
- CAR/PXR (Constitutive Androstane Receptor): PCB 193 acts as a Phenobarbital-type inducer. It activates CAR and PXR nuclear receptors, leading to the transcriptional upregulation of CYP2B (PROD activity) and CYP3A enzymes.

## Neurotoxicity

Emerging research suggests that non-dioxin-like (NDL) PCBs, particularly those with multiple ortho chlorines like PCB 193, possess higher neurotoxic potential than dioxin-like congeners.

- Mechanism: Interference with intracellular  $\text{Ca}^{2+}$  signaling.
- Target: Ryanodine Receptors (RyR) in the sarcoplasmic/endoplasmic reticulum. PCB 193 stabilizes the open state of RyR, leading to uncontrolled  $\text{Ca}^{2+}$  release and potential dendritic growth defects.

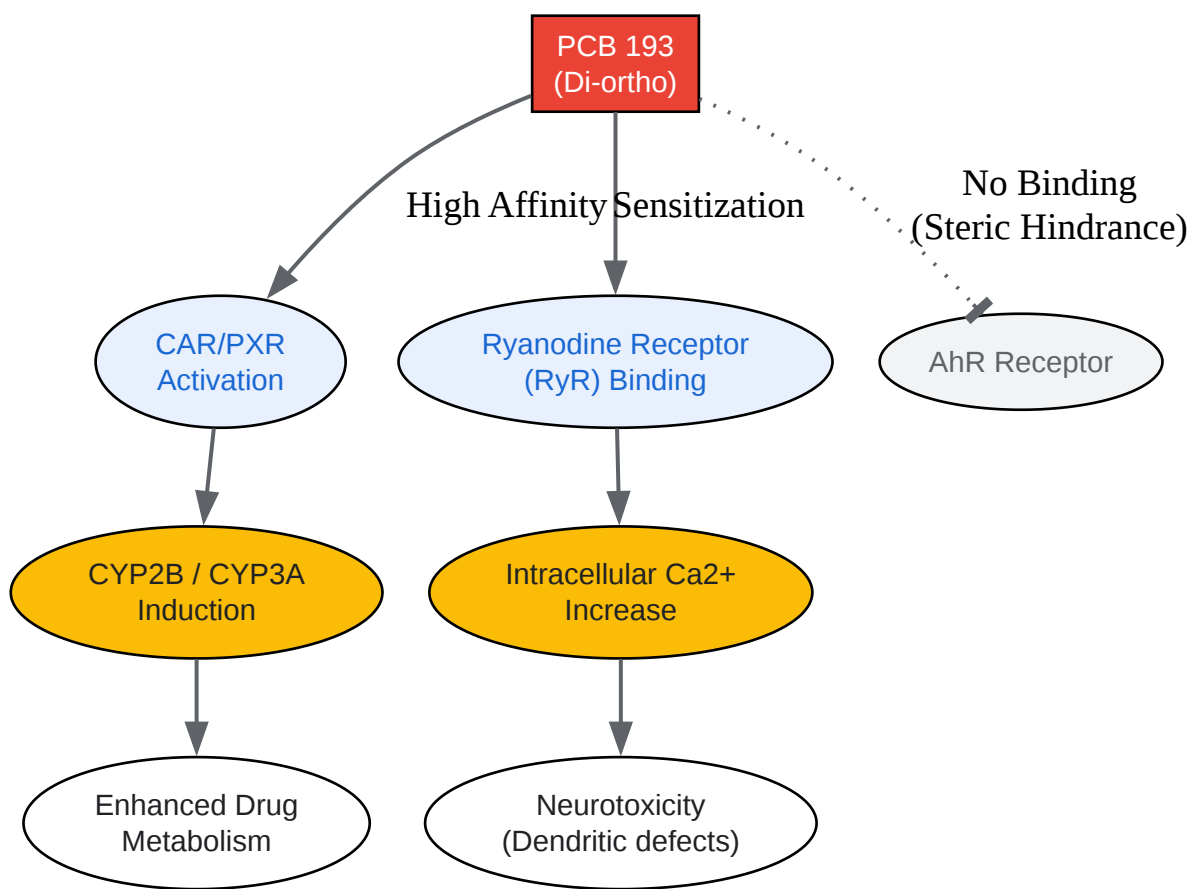


Figure 3: Toxicological Mode of Action for PCB 193

[Click to download full resolution via product page](#)

[7]

## References

- IUPAC Nomenclature of PCBs. Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. *Fresenius' Zeitschrift für analytische Chemie*, 302(1), 20-31.
- Synthesis of PCB Congeners. Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. [2][5][6] *Pure and Applied Chemistry*, 63(3), 419-422.
- Toxicology of NDL-PCBs. Pessah, I. N., et al. (2010). [5] Non-dioxin-like polychlorinated biphenyls: Neurotoxic potential and mechanisms. [7] *NeuroToxicology*, 31(5), 555-556.

- Analytical Methods (EPA 1668C).U.S. Environmental Protection Agency. (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- Chirality in PCBs.Lehmler, H. J., et al.[8][9] (2010).[5] Chiral polychlorinated biphenyl transport, metabolism, and distribution: a review. Environmental Science & Technology, 44(8), 2757–2766.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. ucl.ac.uk \[ucl.ac.uk\]](https://ucl.ac.uk)
- [2. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](https://myers.faculty.chemistry.harvard.edu)
- [3. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls \(PCBs\) - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. gala.gre.ac.uk \[gala.gre.ac.uk\]](https://gala.gre.ac.uk)
- [6. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [7. Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity in Neuronal Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [8. ABSOLUTE CONFIGURATION OF 2,2',3,3',6-PENTACHLORINATEDBIPHENYL \(PCB 84\) ATROPISOMERS - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [9. Atropisomers of 2,2',3,3',6,6'-hexachlorobiphenyl \(PCB 136\) exhibit stereoselective effects on activation of nuclear receptors in vitro - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- To cite this document: BenchChem. [PCB 193: Structural Architecture, Synthesis, and Toxicological Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1596461/docs#pcb-193-structural-architecture-synthesis-and-toxicological-profile\]](https://www.benchchem.com/product/b1596461/docs#pcb-193-structural-architecture-synthesis-and-toxicological-profile)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)